2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride
Description
2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride is a substituted amphetamine derivative with a phenyl ring bearing two methoxy (-OCH₃) groups at the 3- and 5-positions. The compound’s structure consists of a propan-2-amine backbone linked to the substituted aromatic ring, with a hydrochloride salt improving its stability and solubility.
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4;/h5-7H,12H2,1-4H3;1H |
InChI Key |
QOCZZUMRTZZSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone undergoes condensation with ammonium acetate in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH₃CN), in a methanol or ethanol solvent system. The reaction proceeds via imine intermediate formation, followed by reduction to the amine.
Key Steps:
- Condensation : 3,5-Dimethoxyphenylacetone reacts with ammonium acetate to form an imine.
- Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine.
- Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Optimized Parameters:
- Molar Ratio : Ketone : ammonium acetate : NaBH₃CN = 1 : 2 : 1.2
- Temperature : 25–40°C
- Reaction Time : 12–24 hours
- Yield : 65–72%
Purification :
Crude product is purified via recrystallization from ethanol-diethyl ether, achieving >95% purity (HPLC).
Leuckart Reaction
The Leuckart reaction offers an alternative route, leveraging ammonium formate as both the nitrogen source and reducing agent under thermal conditions.
Procedure Overview
- Reaction Setup : 3,5-Dimethoxyphenylacetone is heated with excess ammonium formate in a solvent-free system or in toluene.
- Thermal Activation : Temperatures of 150–180°C facilitate the formation of the formamide intermediate.
- Hydrolysis : The intermediate is hydrolyzed under acidic conditions (e.g., HCl) to yield the amine hydrochloride.
Advantages and Limitations:
- Catalyst-Free : Avoids use of metal catalysts.
- Byproducts : Formic acid and formaldehyde are generated, necessitating careful workup.
- Yield : 55–60% after hydrolysis and purification.
Typical Conditions:
- Temperature : 160°C
- Duration : 8–12 hours
- Molar Ratio : Ketone : ammonium formate = 1 : 3
Biocatalytic Asymmetric Synthesis
Enantioselective synthesis using transaminases (TAs) has emerged as a sustainable method to access chiral amines. Immobilized whole-cell biocatalysts enable the conversion of 3,5-dimethoxyphenylacetone to the (R)-enantiomer with high optical purity.
Enzymatic Process
- Biocatalyst Preparation : Escherichia coli cells expressing (R)-selective TAs are immobilized on chitosan beads.
- Reaction Conditions :
- Substrate : 3,5-Dimethoxyphenylacetone (10 mM)
- Amine Donor : Isopropylamine (20 mM)
- pH : 7.5 (phosphate buffer)
- Temperature : 30°C
- Conversion : 88–89% with >99% enantiomeric excess (ee).
Downstream Processing:
- Derivatization : Acetylation with acetic anhydride facilitates GC analysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields enantiopure amine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Enantioselectivity | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | 65–72 | >95 | Racemic | Scalable, simple conditions |
| Leuckart Reaction | 55–60 | 90–93 | Racemic | No metal catalysts |
| Biocatalytic Synthesis | 88–89 | >99 | >99% ee (R) | Enantioselective, green chemistry |
Critical Considerations in Synthesis
Solvent Selection
Acidic Workup
Hydrochloric acid (2–6 M) is critical for salt formation, with stoichiometric HCl ensuring complete protonation.
Analytical Validation
- GC-MS : Confirms product identity via comparison with reference spectra.
- NMR : ¹H NMR (400 MHz, CDCl₃) exhibits characteristic peaks at δ 6.57 (d, aromatic protons), 3.78 (s, methoxy groups), and 1.48 (s, geminal methyl groups).
Industrial Scalability Challenges
While reductive amination is industrially favored, biocatalytic methods face hurdles in catalyst cost and longevity. Recent advances in enzyme immobilization (e.g., chitosan beads) enhance reusability, with biocatalysts retaining >80% activity after five cycles.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Chemistry
- Building Block : It serves as a precursor in synthesizing more complex molecules, particularly those aimed at studying neurotransmitter systems.
- Chemical Reactions : It can undergo oxidation to form ketones or carboxylic acids and participate in nucleophilic substitution reactions with alkyl halides.
Biology
- Neurotransmitter Studies : The compound is utilized in research involving neurotransmitter analogs, particularly focusing on serotonin receptors.
- Receptor Interaction : It has been investigated for its potential to act as an agonist or antagonist at serotonin receptors, influencing various biochemical pathways.
Medicine
- Therapeutic Potential : Research indicates its possible therapeutic effects in treating neurological disorders due to its interaction with serotonin receptors, particularly the 5-HT_2A receptor. Studies have shown that compounds related to this structure can exhibit significant agonist activity at these receptors, which is crucial for developing treatments for conditions like depression and anxiety .
Industry
- Specialty Chemicals Production : The compound is employed in synthesizing specialty chemicals and pharmaceuticals due to its unique structural characteristics.
Case Studies and Research Findings
Numerous studies have highlighted the potential applications of this compound:
- Psychedelic Research : Investigations into similar compounds have shown promising results for treating psychiatric disorders through modulation of serotonin receptors .
- Pain Management : Research has indicated that compounds targeting serotonin receptors can provide antiallodynic effects, suggesting potential applications in pain management therapies .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin, dopamine, and norepinephrine receptors, leading to changes in mood, perception, and cognition. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Substituted Phenyl Analogs
Trifluoromethyl and Propyl Derivatives
Discussion of Substituent Effects
- Methoxy Groups (-OCH₃) : Enhance polarity and solubility in polar solvents. Methoxy-substituted compounds are often associated with serotonergic activity due to interactions with 5-HT receptors .
- Halogen Substituents (F, Cl) : Increase lipophilicity, improving blood-brain barrier penetration. Fluorine enhances metabolic stability; chlorine may confer prolonged biological activity .
- Methyl Groups (-CH₃) : Reduce polarity, favoring hydrophobic interactions. Commercial availability (e.g., BLD Pharm’s 95% pure product) highlights industrial relevance .
Biological Activity
2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride, a compound belonging to the class of substituted phenethylamines, has gained attention for its potential biological activities, particularly in the context of psychoactive effects and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H17ClN2O3
- Molecular Weight : 248.72 g/mol
- CAS Number : Not specifically listed but closely related compounds exist.
The compound features a dimethoxy-substituted phenyl group attached to a propan-2-amine backbone. This structural configuration is significant for its interaction with biological targets.
The biological activity of 2-(3,5-dimethoxyphenyl)propan-2-amine hydrochloride is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT_2A receptor. Research indicates that compounds in this class can act as agonists at these receptors, leading to various psychoactive effects:
- Serotonergic Pathways : Agonism at the 5-HT_2A receptor is associated with hallucinogenic effects and modulation of mood and cognition.
- Calcium Channel Modulation : Similar compounds have been shown to influence calcium dynamics within cells, which is crucial for neurotransmitter release and muscle contraction.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of 2-(3,5-dimethoxyphenyl)propan-2-amine hydrochloride and related compounds:
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 2-(3,5-dimethoxyphenyl)propan-2-amine hydrochloride can induce neuroplastic changes in neuronal cultures. For instance:
- Dendritic Spine Growth : Related compounds like DOI have shown to promote dendritic spine growth in neuronal cultures, suggesting potential cognitive enhancement properties.
Toxicological Considerations
While many studies emphasize the beneficial effects of these compounds, safety profiles must be considered. Some analogs have demonstrated mutagenic potential in certain assays; thus, further toxicological evaluations are necessary before any therapeutic application can be deemed safe for human use.
Q & A
What are the common synthetic routes for 2-(3,5-dimethoxyphenyl)propan-2-amine hydrochloride, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via alkylation of 3,5-dimethoxyphenol followed by amination. A documented method involves reacting 3,5-dimethylphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) to form an intermediate, which is then subjected to amination . Reaction conditions such as solvent choice (e.g., polar aprotic solvents like DMF), temperature (60–80°C), and stoichiometric ratios of the alkylating agent critically impact purity and yield. For example, excess alkylating agent may lead to side products like dialkylated derivatives.
Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Basic Research Question
1H-NMR and 13C-NMR are essential. In DMSO-d6, the aromatic protons of the 3,5-dimethoxyphenyl group appear as two singlets (δ ~6.5–7.0 ppm), while the methoxy groups resonate as singlets at δ ~3.7–3.8 ppm . The amine hydrochloride moiety typically shows broad peaks near δ 9.0 ppm due to proton exchange. FT-IR confirms N–H stretching (2500–3000 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H]+ at m/z 242.1).
What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and work in a fume hood. The hydrochloride salt may release HCl vapors under heating; neutralization with bicarbonate is recommended for spills. No specific PAC values are reported, but general protocols for amine hydrochlorides apply (e.g., pH monitoring during waste disposal) .
How can computational methods optimize reaction pathways for this compound’s synthesis?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model intermediates and transition states to identify energetically favorable pathways . For instance, ICReDD’s workflow combines computational screening of alkylation/amination steps with experimental validation, reducing trial-and-error iterations. Software like Gaussian or ORCA aids in predicting regioselectivity and solvent effects, improving yield by 15–20% in optimized conditions .
How should researchers address discrepancies in NMR data during synthesis?
Advanced Research Question
Unexpected peaks (e.g., δ 2.54 ppm for methyl groups in byproducts) may indicate incomplete deprotection or side reactions. Compare experimental spectra with reference data (e.g., EP 4 374 877 A2 ). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, a singlet at δ 1.02 ppm (9H) corresponds to tert-butyl groups in intermediates, suggesting residual protecting groups if observed in the final product.
What strategies resolve contradictions in reported reaction yields across literature?
Advanced Research Question
Variations in yields (e.g., 70% vs. 90%) often stem from differences in workup procedures (e.g., crystallization vs. column chromatography) or moisture sensitivity of intermediates. Systematic DOE (Design of Experiments) can isolate critical factors: a study varying base strength (K₂CO₃ vs. NaOH) showed K₂CO₃ minimizes hydrolysis, improving yield by 12% . Reproducibility requires strict control of anhydrous conditions and inert atmospheres.
How can solubility challenges in aqueous buffers be mitigated for biological assays?
Advanced Research Question
The compound’s LogD (predicted ~0.09 at pH 7.4 ) suggests poor water solubility. Use co-solvents (DMSO ≤1% v/v) or formulate as cyclodextrin complexes. Adjust pH to 4–5 (near its pKa ~10.27 ) to protonate the amine, enhancing solubility. Dynamic light scattering (DLS) can monitor aggregation, while freeze-drying with trehalose improves stability for in vitro studies.
What mechanistic insights explain regioselectivity in the alkylation step?
Advanced Research Question
The methoxy groups at 3,5-positions direct electrophilic attack to the para position via resonance stabilization. Computational modeling (e.g., Fukui indices) confirms higher electron density at the para carbon, favoring alkylation there. Steric effects from the tert-butyl group in intermediates further suppress ortho substitution .
How does pH affect the stability of this compound in storage?
Basic Research Question
The hydrochloride salt is hygroscopic; store at 2–8°C in desiccators. Aqueous solutions degrade rapidly above pH 6 due to freebase precipitation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under argon .
What methodologies are used to study its biological activity, particularly in neurotransmitter systems?
Advanced Research Question
In vitro receptor binding assays (e.g., radioligand displacement for serotonin receptors) and patch-clamp electrophysiology assess affinity and functional activity. Metabolite profiling via LC-MS/MS identifies oxidative deamination products. For in vivo studies, microdialysis in rodent models tracks extracellular dopamine levels, with dose-response curves analyzed using GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
